(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride
Description
Properties
IUPAC Name |
(5-fluoroimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3.2ClH/c9-7-2-1-3-8-11-6(4-10)5-12(7)8;;/h1-3,5H,4,10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLGIIOEPLSEKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)F)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor.
Fluorination: Introduction of the fluorine atom at the 5-position of the imidazo[1,2-a]pyridine ring can be done using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Amination: The methanamine group is introduced via a nucleophilic substitution reaction, often using reagents like methylamine or its derivatives.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can modify the imidazo[1,2-a]pyridine ring or the methanamine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets can provide insights into the mechanisms of action of related drugs and lead to the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The fluorine atom and the imidazo[1,2-a]pyridine core contribute to its binding affinity and specificity, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride
- (5-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride
- (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride
Uniqueness
Compared to similar compounds, (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms often enhance the metabolic stability and bioavailability of compounds, making this particular derivative potentially more effective in its applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
Overview
(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique imidazo-pyridine ring system, which is known for its diverse pharmacological properties. The presence of a fluorine atom at the 5-position enhances its electronic properties, potentially affecting its interaction with biological targets.
The biological activity of (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine is primarily attributed to its ability to modulate various biochemical pathways. It has been shown to act on multiple therapeutic targets, including:
- Anticancer Activity : Studies indicate that compounds with imidazo-pyridine structures exhibit significant anticancer potential. For instance, analogs have demonstrated potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range, suggesting effective cytotoxicity against cancer cells .
- Antimicrobial Properties : The compound is being explored for its antimicrobial effects, with preliminary data suggesting efficacy against various pathogens.
- Neurological Implications : Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease. Activation of certain receptors by this compound may reduce excitotoxicity and promote neuronal survival .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the bioavailability and metabolic pathways of (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine. Factors influencing its pharmacokinetics include:
- Solubility and Stability : The fluorine substitution can enhance the compound's stability and solubility in biological media, which may improve absorption and distribution.
- Metabolic Pathways : The compound undergoes various metabolic transformations, including oxidation and reduction reactions, which can affect its pharmacological profile .
Anticancer Activity
A study evaluated the growth inhibitory effects of (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine against L1210 mouse leukemia cells. The results showed:
- IC50 Values : All tested compounds exhibited IC50 values in the nanomolar range.
- Mechanism Insight : The growth inhibition was reversed by thymidine addition, indicating a mechanism involving intracellular release of active metabolites .
Neuroprotective Effects
Research on group III mGlu receptors revealed that activation could potentially offer neuroprotection in models of Parkinson's disease:
- Mechanism : Activation reduced glutamatergic transmission at specific synapses, suggesting a protective role against excitotoxicity .
Comparative Analysis
To highlight the unique properties of (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine compared to similar compounds, the following table summarizes key characteristics:
| Compound | Structure | Biological Activity | Notable Features |
|---|---|---|---|
| (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine | Structure | Anticancer, Antimicrobial | Fluorine enhances reactivity |
| 2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride | Structure | Anticancer | Similar electronic properties |
| Imidazo[1,2-a]pyridine-2-methanol | Structure | Moderate activity | Non-fluorinated analogue |
Q & A
Q. What are the primary synthetic routes for (5-fluoroimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride?
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 5-fluoro-2-aminopyridine derivatives with α-haloketones or α,β-unsaturated carbonyl compounds under basic conditions (e.g., NaHCO₃ in DMF at reflux). Post-cyclization, the methanamine group is introduced through reductive amination or direct substitution, followed by dihydrochloride salt formation using HCl .
Q. What analytical techniques are critical for structural characterization?
Key methods include:
- X-ray crystallography : Using SHELXL for refinement to resolve fluorine positioning and hydrogen bonding patterns .
- NMR spectroscopy : NMR to confirm fluorine substitution and NMR for amine proton identification.
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for pharmacological applications?
SAR studies focus on:
- Fluorine substitution : Enhances metabolic stability and bioavailability; compare analogs with Cl, CF₃, or H at the 5-position .
- Methanamine functionalization : Modifying the amine group (e.g., acetylation, alkylation) to alter receptor binding kinetics.
- Imidazo[1,2-a]pyridine core : Evaluate bioactivity changes when fused with pyrimidine or pyrazine rings . Method : Perform in vitro enzyme inhibition assays (e.g., kinase panels) paired with molecular docking simulations to map interactions .
Q. How to resolve contradictions in reported biological activities across studies?
Discrepancies may arise from:
- Purity differences : Validate compound purity via HPLC (>95%) and control for counterion effects (e.g., HCl vs. free base).
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Structural analogs : Confirm if reported activities derive from the parent compound or metabolites (e.g., use LC-MS to track stability) .
Q. What strategies are effective in designing analogs with improved blood-brain barrier (BBB) penetration?
- Lipophilicity adjustment : Introduce trifluoromethyl groups (logP ~2.5) while maintaining polar surface area <90 Ų .
- Prodrug approaches : Convert the primary amine to a tert-butyl carbamate for enhanced BBB transit, followed by enzymatic cleavage .
- In silico modeling : Use tools like SwissADME to predict BBB permeability and P-glycoprotein efflux .
Q. How to analyze crystallographic data for polymorph identification?
- Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets.
- Refinement : Apply SHELXL-2018 for anisotropic displacement parameters and hydrogen-bonding networks.
- Validation : Cross-reference with Cambridge Structural Database entries to identify polymorphic forms .
Methodological Notes
- Synthesis Optimization : For scale-up, replace NaBH₄ with catalytic hydrogenation (H₂/Pd-C) to reduce byproducts .
- Biological Assays : Use SPR (surface plasmon resonance) for real-time binding affinity measurements against targets like G-protein-coupled receptors .
- Data Reproducibility : Archive raw crystallographic data (e.g., CIF files) in public repositories (e.g., CCDC) for independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
